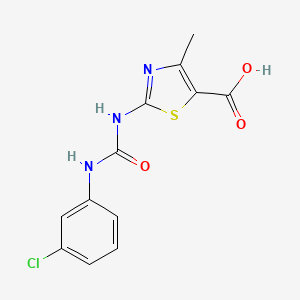

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFBNMQTIQOHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is usually introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Attachment of the Chlorophenylurea Moiety: This step involves the reaction of 3-chlorophenyl isocyanate with the amine group on the thiazole ring to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced thiazole derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid has demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results suggest that the compound is particularly potent against E. coli and P. aeruginosa, which are clinically significant pathogens.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.0 |

The significant cytotoxicity observed in these studies indicates its potential as a lead compound for developing anticancer drugs.

Combination Therapy

A notable study indicated that when combined with sorafenib, the efficacy of this compound was enhanced, leading to lower concentrations required for cytotoxic effects on HepG2 cells.

In Vivo Studies

Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects such as cellular damage.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Exhibits good oral bioavailability.

- Distribution : Effectively distributed across various tissues due to lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly eliminated through renal pathways.

Mechanism of Action

The mechanism by which 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The urea moiety can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring and chlorophenyl group contribute to the compound’s overall hydrophobicity, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carboxamide Substituents

Replacing the carboxylic acid group with a carboxamide alters solubility and bioavailability. Key examples include:

Key Observations :

Ethyl Ester Derivatives with Piperazine Linkers

Ethyl esters serve as prodrugs, which may hydrolyze to active carboxylic acids. Notable examples from include:

Key Observations :

Thiazole-Carboxylic Acid Derivatives with Varied Pharmacophores

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)

| Parameter | Value |

|---|---|

| Molecular Weight | 316.3 g/mol |

| Key Features | Xanthine oxidase inhibitor; cyano and isobutoxy groups critical for enzyme binding |

Comparison with Target Compound :

- Both share a thiazole-carboxylic acid core.

- Febuxostat’s isobutoxy and cyano groups optimize interactions with xanthine oxidase, while the target compound’s 3-chlorophenylureido group may target different enzymes or receptors.

Diphenylpyrazole-Thiazole Hybrids

| Compound Name | Structure Highlights | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Ethyl 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (9) | Ethyl ester, diphenylpyrazole | Not reported | 114–116 |

| 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylic Acid (10) | Carboxylic acid, diphenylpyrazole | Not reported | 232–234 |

Key Observations :

- Carboxylic acid derivative (10) has a higher melting point than its ester counterpart (9), reflecting stronger intermolecular forces .

Biological Activity

The compound 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₄ClN₃O₃S

- CAS Number : 719141

- Molecular Weight : 317.79 g/mol

Antiviral Activity

Research has shown that compounds containing thiazole rings exhibit significant antiviral properties. For instance, structural analogs of the compound have been tested against the yellow fever virus, revealing promising results.

Key Findings:

- Inhibition Assay : Compounds derived from similar structures demonstrated over 50% inhibition of viral replication at concentrations of 50 µM.

- EC50 Values : The effective concentration (EC50) values for some derivatives were recorded, indicating moderate antiviral activity. For example, one derivative showed an EC50 value of 25 µM against yellow fever virus replication .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been evaluated. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains.

Case Study:

- A series of thiazole derivatives were synthesized and tested against Gram-positive bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL. The lethal effect was notably higher than that of standard antibiotics like nitrofurantoin .

Xanthine Oxidase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

Research Findings:

- One derivative exhibited moderate xanthine oxidase inhibitory activity with an IC50 value of 3.6 µM, suggesting its potential use in managing hyperuricemia and related disorders .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 3-chlorophenyl isocyanate with a thiazole-5-carboxylic acid precursor. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or methanol) with catalysts like EDCI for carboxamide coupling . Purification often requires acid-base workup (e.g., HCl to precipitate the product) and recrystallization from ethanol. Reaction time (3–5 hours) and temperature (80–100°C) are critical for minimizing side products like unreacted intermediates or hydrolyzed ureido groups .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:

- ¹H NMR : Peaks at δ 7.3–7.6 ppm confirm aromatic protons from the 3-chlorophenyl group. The ureido NH protons appear as broad singlets near δ 10–11 ppm .

- ¹³C NMR : Signals at ~165 ppm indicate the carboxylic acid group, while thiazole carbons resonate at 150–160 ppm .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (ureido N-H) validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound, particularly in antiviral or enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the phenyl ring or thiazole core). For example:

- Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent enhances metabolic stability but may reduce solubility, affecting in vitro activity .

- Comparative SAR Studies : Testing analogs with substituents like acetyl (, Compound 4) or dichlorobenzyl ( , Compound 8) helps correlate hydrophobicity with target binding .

Q. How can impurities or degradation products be identified and quantified during synthesis or stability studies?

- Methodological Answer :

- HPLC-MS : Monitor for common impurities like hydrolyzed ureido groups (yielding 3-chloroaniline) or esterified carboxylic acids .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/basic conditions to simulate degradation pathways .

- Reference Standards : Use synthesized impurities (e.g., Febuxostat-related analogs in ) as controls for quantification .

Q. What computational approaches are used to predict the binding mode of this compound to targets like flavivirus envelope proteins or xanthine oxidase?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions between the thiazole core and hydrophobic pockets in viral envelope proteins .

- MD Simulations : Assess stability of the ureido group in the active site over 100-ns trajectories to identify critical hydrogen bonds .

- QSAR Models : Correlate electronic parameters (Hammett σ values of substituents) with IC₅₀ data to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.